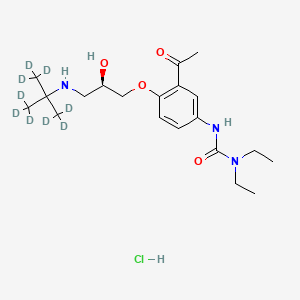
Mevastatin Hydroxy Acid t-Butylamine Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mevastatin Hydroxy Acid t-Butylamine Salt: is a derivative of mevastatin, a compound belonging to the statin class of drugs. Statins are well-known for their cholesterol-lowering properties, primarily through the inhibition of the enzyme HMG-CoA reductase. Mevastatin was initially isolated from the mold Penicillium citrinum and has since been studied for its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mevastatin Hydroxy Acid t-Butylamine Salt typically involves the hydrolysis of mevastatin to its hydroxy acid form, followed by the formation of a salt with t-butylamine. The hydrolysis step is often carried out under acidic or basic conditions, depending on the desired reaction pathway .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Penicillium species to produce mevastatin. The mevastatin is then chemically modified to obtain the hydroxy acid form, which is subsequently reacted with t-butylamine to form the final salt .
化学反応の分析
Types of Reactions: Mevastatin Hydroxy Acid t-Butylamine Salt undergoes various chemical reactions, including:
Oxidation: The hydroxy acid form can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
Chemistry: In chemistry, Mevastatin Hydroxy Acid t-Butylamine Salt is used as a reference material for analytical methods, including chromatography and capillary electrophoresis .
Biology: In biological research, this compound is studied for its effects on cellular processes, particularly those related to cholesterol metabolism and enzyme inhibition .
Medicine: Medically, this compound is investigated for its potential to lower cholesterol levels and reduce the risk of cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the production of other statin derivatives and as a standard for quality control in pharmaceutical manufacturing .
作用機序
Mevastatin Hydroxy Acid t-Butylamine Salt exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for the rate-limiting step in cholesterol biosynthesis. This inhibition leads to decreased hepatic cholesterol production, increased uptake of low-density lipoprotein (LDL) cholesterol, and reduced cholesterol levels in the bloodstream . The hydroxy acid form of mevastatin mimics the natural substrate of the enzyme, allowing it to bind with high affinity and effectively block the enzyme’s activity .
類似化合物との比較
Lovastatin: Another statin derived from fungal fermentation, used to lower cholesterol levels.
Pravastatin: A derivative of mevastatin with improved pharmacokinetic properties.
Simvastatin: A synthetic derivative of lovastatin with enhanced potency.
Uniqueness: Mevastatin Hydroxy Acid t-Butylamine Salt is unique due to its specific chemical structure, which allows for high-affinity binding to HMG-CoA reductase. This high binding affinity makes it a potent inhibitor of cholesterol biosynthesis, distinguishing it from other statins .
特性
CAS番号 |
262285-80-3 |
|---|---|
分子式 |
C27H47NO6 |
分子量 |
481.7 g/mol |
IUPAC名 |
(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C23H36O6.C4H11N/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;1-4(2,3)5/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);5H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-;/m0./s1 |
InChIキー |
KKUAUFTVXXYRIK-AGNATJBLSA-N |
SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N |
異性体SMILES |
CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O.CC(C)(C)N |
正規SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N |
同義語 |
(βR,δR,1S,2S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoate 2-Methyl-2-propanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)


![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)





